molecular formula C14H22N2O3 B2926127 2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine CAS No. 923124-81-6

2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine

Cat. No.: B2926127
CAS No.: 923124-81-6
M. Wt: 266.341
InChI Key: DPDHBGJASQWDBQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine is a chemical hybrid of two significant pharmacophores, designed for advanced research in medicinal chemistry and neuroscience. The compound features a 3,4-dimethoxyphenethylamine core, a structure known as a key intermediate in the synthesis of compounds with demonstrated antiulcer activity in preclinical models . This moiety is also recognized for its activity as a monoamine oxidase inhibitor , making it a scaffold of interest for investigating neurodegenerative and mood disorders. The second critical component is the morpholine ring, a versatile heterocycle ubiquitous in drug discovery due to its ability to fine-tune key physicochemical properties . In central nervous system (CNS)-targeted research, the morpholine ring is particularly valued for its weak basicity and balanced lipophilic-hydrophilic profile, which can significantly enhance a molecule's solubility and its passive diffusion across the blood-brain barrier . The primary research value of this compound lies in its potential as a lead structure or intermediate. It is supplied for the purpose of exploring structure-activity relationships (SAR), particularly in the development of novel ligands for CNS targets such as serotonin and sigma receptors, where morpholine derivatives have shown significant promise . Researchers may also utilize it to study the biochemical properties of multi-pharmacophore molecules and their mechanisms of action related to enzyme inhibition or receptor interaction. This product is intended for laboratory research use by qualified professionals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-morpholin-4-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-17-13-4-3-11(9-14(13)18-2)12(10-15)16-5-7-19-8-6-16/h3-4,9,12H,5-8,10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDHBGJASQWDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923124-81-6
Record name 2-(3,4-dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with a suitable amine under reductive amination conditions.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a variety of functional groups.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine have potential applications in treating various conditions such as:

  • Neurological Disorders: The morpholine component suggests possible interactions with neurotransmitter systems, making it a candidate for research into treatments for anxiety and depression.
  • Anticancer Activity: Preliminary studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines. Investigating the specific mechanisms of action for this compound could reveal its potential as an anticancer agent.

Chemical Biology

This compound can serve as a tool in chemical biology for the development of probes that can interact with specific biological targets. Its structure allows it to be modified to enhance selectivity and potency against particular enzymes or receptors.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored derivatives of morpholine-based compounds for their effects on serotonin receptors. The findings suggested that modifications in the phenyl ring could enhance receptor binding affinity and selectivity, indicating that this compound might be optimized for similar effects .

Case Study 2: Antitumor Activity

In a recent investigation into the anticancer properties of dimethoxyphenyl derivatives, researchers found that specific modifications led to increased apoptosis in breast cancer cell lines. The study highlighted the importance of the methoxy groups in enhancing solubility and bioavailability . The implications for further research into this compound are significant.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group might interact with hydrophobic pockets, while the morpholine ring could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide derivative with a 3,4-dimethoxyphenethylamine moiety.
  • Key Differences : Replaces the morpholine-ethylamine group with a benzamide, introducing a planar aromatic system and amide functionality.
  • Synthesis : Prepared via benzoylation of 3,4-dimethoxyphenethylamine (80% yield) .
  • Properties: Higher molecular weight (C₁₇H₁₉NO₃, 285.34 g/mol) and melting point (90°C) compared to the target compound. The amide group may enhance metabolic stability but reduce blood-brain barrier permeability .

2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine Hydrochloride

  • Structure : Chlorophenyl analog of the target compound.
  • Key Differences : Substitutes 3,4-dimethoxyphenyl with 3-chlorophenyl, replacing electron-donating methoxy groups with an electron-withdrawing chlorine atom.
  • Properties: Increased lipophilicity (Cl substituent) and molecular weight (277.19 g/mol). The hydrochloride salt improves aqueous solubility. This modification may enhance receptor binding via hydrophobic interactions but reduce solubility in nonpolar media .

2-(5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride (Compound 11)

  • Structure : Incorporates a 1,2,4-triazole ring linked to the ethanamine backbone.
  • Key Differences : Replaces the morpholine ring with a triazole, introducing a heterocycle capable of π-π stacking and metal coordination.
  • Pharmacology : Acts as a TAAR1 agonist, suggesting that the triazole moiety may optimize receptor affinity compared to morpholine-containing analogs .

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Structure : Hybrid molecule with dual 3,4-dimethoxyphenyl groups and a flurbiprofen-derived propanamide.
  • Key Differences: Larger molecular framework (C₃₄H₃₃FNO₅, 570.64 g/mol) with enhanced steric bulk. The biphenyl-fluorine group may improve target selectivity but reduce synthetic accessibility .

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound C₁₄H₂₂N₂O₃ 266.34 3,4-Dimethoxyphenyl, morpholine Potential TAAR1/modulator
Rip-B C₁₇H₁₉NO₃ 285.34 Benzamide Enhanced metabolic stability
2-(3-Chlorophenyl)-2-morpholinylethanamine C₁₂H₁₈Cl₂N₂O 277.19 3-Chlorophenyl Improved lipophilicity
Compound 11 C₁₂H₁₆ClN₅O₂ 313.74 1,2,4-Triazole TAAR1 agonist
Hybrid Molecule C₃₄H₃₃FNO₅ 570.64 Bis(3,4-dimethoxyphenyl), flurbiprofen Broad bioactivity (hypothesized)

Pharmacological and Physicochemical Insights

  • Lipophilicity : The 3,4-dimethoxyphenyl group contributes to moderate logP values, balancing solubility and membrane penetration. Chlorophenyl analogs () exhibit higher logP, favoring CNS penetration but risking off-target effects .
  • Receptor Specificity : Morpholine’s oxygen may engage in hydrogen bonding with TAAR1 or anandamide transporters, while triazole-containing analogs () show distinct receptor activation profiles .
  • Metabolic Stability : Amide derivatives () resist hydrolysis better than ester-containing compounds, suggesting structural tunability for pharmacokinetic optimization .

Biological Activity

2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine, also known as DMPEA, is an organic compound notable for its unique structural features, including a dimethoxyphenyl group and a morpholine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmacology and therapeutic applications.

Structural Characteristics

The molecular formula for DMPEA is C14H22N2O3C_{14}H_{22}N_{2}O_{3}, with a molecular weight of 266.34 g/mol. Its structure can be represented as follows:

SMILES COC1 C C C C C1 C CN N2CCOCC2 OC\text{SMILES COC1 C C C C C1 C CN N2CCOCC2 OC}

This structure is significant as it allows for interactions with various biological targets, potentially influencing enzyme activities and receptor functions.

The biological activity of DMPEA is likely mediated through its interaction with specific enzymes or receptors. The dimethoxyphenyl group may engage with hydrophobic pockets within proteins, while the morpholine ring could facilitate hydrogen bonding with amino acid residues. Such interactions can modulate the activity of target proteins, leading to various biological effects.

Neuropharmacological Effects

Given the presence of the morpholine ring, DMPEA may also exhibit neuropharmacological activities. Compounds with similar morpholine structures have been shown to influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-(3,4-Dimethoxyphenyl)ethan-1-amineLacks the morpholine ringLimited activity reported
2-(Morpholin-4-yl)ethan-1-amineLacks the dimethoxyphenyl groupModerate activity in neuropharmacology
3,4-DimethoxyphenethylamineSimilar phenyl structure but different side chainAntitumor activity reported

The unique combination of both the dimethoxyphenyl group and the morpholine ring in DMPEA may provide a synergistic effect not observed in other compounds.

Case Studies and Research Findings

While specific case studies on DMPEA are sparse, related research highlights the potential of similar compounds in clinical settings:

  • Antitumor Efficacy : A study demonstrated that compounds with similar structures exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative effects.
  • Neurotransmitter Modulation : Research on morpholine-containing compounds has shown their ability to modulate serotonin and dopamine receptors, suggesting possible applications in treating mood disorders and schizophrenia.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves condensation reactions between 3,4-dimethoxyphenylacetyl derivatives and morpholine-containing precursors. For example, sodium hydroxide in ethanol at elevated temperatures (e.g., 200°C) can facilitate such reactions, as demonstrated in similar morpholinophenyl compound syntheses . Optimization includes varying catalyst concentrations (e.g., lithium hydroxide for amination steps), solvent polarity adjustments, and reaction time modulation. Purification via column chromatography using silica gel and ethyl acetate/hexane gradients is recommended.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (1H, 13C, DEPT-135) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., expected molecular ion [M+H]+ at m/z 293.16).
  • HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
  • Melting point analysis to compare with literature values (if available).

Q. What in vitro models are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize microbial susceptibility assays (e.g., broth microdilution per CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For neuropharmacological studies, receptor-binding assays (e.g., dopamine or serotonin transporters) using radiolabeled ligands are recommended. Cell viability assays (MTT or resazurin) in neuronal cell lines (e.g., SH-SY5Y) can preliminarily assess cytotoxicity .

Advanced Research Questions

Q. How should researchers address conflicting bioactivity data reported across studies?

  • Methodological Answer : Contradictions often arise from:

  • Solubility variations : Test the compound in multiple solvents (DMSO, saline) and use surfactants (e.g., Tween-80) to ensure homogeneity.
  • Purity discrepancies : Re-analyze batches via HPLC with photodiode array detection to identify co-eluting impurities .
  • Assay conditions : Standardize protocols (e.g., incubation time, pH) and include positive controls (e.g., known inhibitors for microbial assays).

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Structural modifications : Synthesize analogs with varied substituents (e.g., replacing 3,4-dimethoxy groups with halogens or alkyl chains) and compare bioactivity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) against targets like bacterial enoyl-ACP reductase or monoamine transporters to predict binding modes.
  • In vitro validation : Test analogs in dose-response assays to correlate structural changes with potency shifts.

Q. How can stability under varying storage and experimental conditions be assessed?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal stability : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products.
  • Solution stability : Assess in buffers (pH 3–9) at 25°C; use LC-MS to identify hydrolysis or oxidation byproducts .

Q. What methods are effective for identifying and quantifying synthetic impurities?

  • Methodological Answer :

  • HPLC-UV/HRMS : Use a gradient elution method (e.g., 5–95% acetonitrile in 20 min) to separate impurities. Compare retention times and HRMS data to spiked standards .
  • Forced degradation studies : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), and peroxide (3% H2O2) to generate degradants for profiling.
  • Limit tests : Set impurity thresholds (e.g., ≤0.5% for any single unknown) per ICH Q3A guidelines.

Q. How can the mechanism of action (MoA) be determined for this compound?

  • Methodological Answer :

  • Target identification : Use affinity chromatography (immobilized compound) to pull down binding proteins from bacterial lysates or neuronal membranes.
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., enzymes or receptors).
  • Transcriptomics : Perform RNA-seq on treated bacterial cultures or cells to identify differentially expressed pathways .

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